molecular formula C27H27FN4O4S B14988829 N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14988829
M. Wt: 522.6 g/mol
InChI Key: GEHZIICHJOYXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a methanesulfonylpyrimidine core.

Preparation Methods

The synthesis of N-(2-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorophenyl group, and the attachment of the furan ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-FLUOROPHENYL)-5-{(THIOPHEN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-CHLOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group. The uniqueness of N-(2-FLUOROPHENYL)-5-{(FURAN-2-YL)METHYLPHENYL]METHYL})AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27FN4O4S

Molecular Weight

522.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(4-propan-2-ylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O4S/c1-18(2)20-12-10-19(11-13-20)16-32(17-21-7-6-14-36-21)24-15-29-27(37(3,34)35)31-25(24)26(33)30-23-9-5-4-8-22(23)28/h4-15,18H,16-17H2,1-3H3,(H,30,33)

InChI Key

GEHZIICHJOYXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4F)S(=O)(=O)C

Origin of Product

United States

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